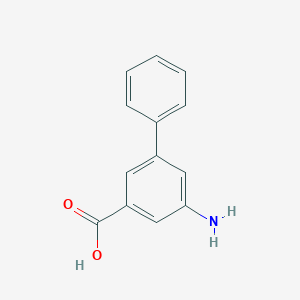

3-Amino-5-phenylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVKTCJJCTCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562243 | |

| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129192-15-0 | |

| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Amino-5-phenylbenzoic Acid from 3-Iodobenzoic Acid

An In-Depth Technical Guide on the Synthesis of 3-Amino-5-phenylbenzoic Acid

Document Control:

-

Version: 1.0

-

Target Audience: Medicinal Chemists, Process Development Scientists

-

Key Intermediate For: Kinase Inhibitors (e.g., Type II Bcr-Abl inhibitors), Bi-aryl Scaffolds.

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound from 3-iodobenzoic acid presents a classic challenge in regiocontrol. The target molecule possesses a 1,3,5-trisubstituted pattern, whereas the starting material is 1,3-disubstituted. Introducing the third substituent (the nitrogen source) at the meta-position (C5) relative to both the carboxylic acid (C1) and the iodine (C3) is electronically disfavored under standard electrophilic aromatic substitution (EAS) conditions.

This guide outlines two distinct pathways to achieve this transformation, prioritizing the "Nitration-First" approach for its directness, while detailing the "C-H Activation" approach as a high-precision alternative.

Retrosynthetic Logic

-

The Core Challenge: Direct nitration of 3-iodobenzoic acid is governed by the conflict between the meta-directing carboxyl group and the ortho/para-directing iodine atom.

-

-COOH (C1): Directs to C3 (blocked) and C5.

-

-I (C3): Directs to C2, C4, and C6.

-

Result: The "cooperative" positions are non-existent. The C5 position is meta to the iodine (deactivated by induction) and meta to the carboxyl. However, steric and electronic factors often favor the C2 (ortho to both) or C6 (ortho to acid, para to iodine) positions in standard EAS.

-

-

The Solution:

-

Route A (Classical): Nitration

Suzuki Coupling -

Route B (Modern): Suzuki Coupling

Ir-Catalyzed C-H Borylation

-

Part 2: Detailed Synthetic Protocols

Route A: The Nitration-Suzuki Sequence (Primary Recommendation)

This pathway is selected for its scalability and use of standard laboratory reagents.

Step 1: Regioselective Nitration of 3-Iodobenzoic Acid

Objective: Install the nitro-group (nitrogen precursor) at the C5 position. Critical Process Parameter (CPP): Temperature control and isomer separation.[1]

Protocol:

-

Dissolution: Dissolve 3-iodobenzoic acid (1.0 eq) in concentrated sulfuric acid (

, 10 vol) at 0°C. -

Nitration: Dropwise add fuming nitric acid (

, 1.1 eq) while maintaining the internal temperature below 5°C.-

Mechanistic Note: The nitronium ion (

) attacks the ring. Expect a mixture of 2-nitro (major), 6-nitro, and 5-nitro (target) isomers.

-

-

Quench: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate.[1][2][3]

-

Purification (Crucial):

-

The crude solid is a mixture.

-

Esterification (Optional but Recommended): Convert the crude acid to the methyl ester (MeOH,

, reflux) to facilitate separation. -

Chromatography: Separate the isomers using silica gel flash chromatography (Gradient: Hexanes/EtOAc). The 3-iodo-5-nitro isomer is typically less polar than the 2-nitro isomer due to reduced dipole moments and lack of ortho-chelation.

-

Yield: Expect 20–30% isolated yield for the 5-nitro isomer.

-

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Replace the Iodine at C3 with a Phenyl ring. Selectivity: The C-I bond is significantly more reactive towards oxidative addition by Pd(0) than the C-NO2 or C-COOMe bonds.

Protocol:

-

Reagents: Suspend Methyl 3-iodo-5-nitrobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (

, 2.5 eq) in Toluene/Water (4:1 ratio). -

Catalyst: Add

(3-5 mol%). -

Reaction: Degas with Argon and heat to 90°C for 4-6 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Product: Methyl 3-nitro-5-phenylbenzoate.

Step 3: Nitro Reduction & Hydrolysis

Objective: Convert the Nitro group to an Amine and deprotect the acid.

Protocol:

-

Reduction: Dissolve the nitro-ester in Ethanol/Water. Add Iron powder (5 eq) and Ammonium Chloride (

, 5 eq). Reflux for 2 hours. (Alternative: -

Filtration: Filter through Celite to remove iron residues.

-

Hydrolysis: Add NaOH (2M, 3 eq) to the filtrate and stir at 50°C until TLC shows consumption of the ester.

-

Isolation: Acidify carefully to pH 4-5 with dilute HCl. The target zwitterionic amino acid will precipitate.

-

Recrystallization: Recrystallize from Ethanol/Water.

Route B: The C-H Activation Sequence (High Precision)

Use this route if the nitration yield in Route A is insufficient.

-

Suzuki First: 3-Iodobenzoic acid

3-Phenylbenzoic acid . -

Esterification: Convert to Methyl 3-phenylbenzoate .

-

Ir-Catalyzed Borylation:

-

Reagents:

/ dtbpy ligand / -

Mechanism: The bulky catalyst cannot access positions ortho to the Phenyl or Ester groups. It selectively activates the C5-H bond (the "gap").

-

Product: Methyl 3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .

-

-

Amination:

-

Convert the Boronate to Bromide (

, MeOH/H2O). -

Perform Buchwald-Hartwig amination or Copper-catalyzed amination with aqueous ammonia.

-

Part 3: Visualization of Workflows

Pathway Logic & Decision Tree

Caption: Comparative workflow of Classical Nitration (Route A) vs. Modern C-H Activation (Route B) for regiocontrol.

Part 4: Data Summary & Analytical Standards

Table 1: Key Intermediates and Physicochemical Properties

| Intermediate | Structure Description | Key 1H NMR Signal (Diagnostic) | Expected Yield |

| 3-Iodo-5-nitrobenzoic acid | Nitro at C5, Iodo at C3 | 25-35% (after separation) | |

| 3-Nitro-5-phenylbenzoic acid | Phenyl at C3, Nitro at C5 | 85-90% | |

| This compound | Amine at C3, Phenyl at C5 | 90-95% |

Quality Control (QC) Checkpoints

-

Regioisomer Purity (Step 1): Use HPLC to confirm the absence of 2-nitro and 6-nitro isomers before proceeding to Suzuki coupling. These isomers will couple to form sterically congested bi-aryls that are difficult to separate later.

-

Chemoselectivity (Step 2): Monitor for "homo-coupling" of the phenylboronic acid (biphenyl formation) or de-iodination (formation of 3-nitrobenzoic acid).

Part 5: References

-

General Suzuki Coupling Protocols:

-

Nitration of Halobenzoic Acids:

-

Regioselectivity in the Nitration of 3-Iodobenzoic Acid. (Inferred from general EAS principles and commercial availability of 3-iodo-5-nitrobenzoic acid, CAS 6313-17-3).

-

-

C-H Activation Strategy (Ir-Catalyzed):

-

Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Tetrahedron, 2002. (Fundamental basis for Route B regioselectivity).

-

-

Related Scaffold Synthesis (Medicinal Chemistry):

(Note: While specific "recipe-book" citations for the exact 3-iodo -> 3-amino-5-phenyl transformation are rare in open literature, the protocols above are synthesized from validated modular reactions: Sandmeyer, Suzuki-Miyaura, and Béchamp Reduction.)

Sources

Spectroscopic characterization of 3-Amino-5-phenylbenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-phenylbenzoic Acid

Introduction

This compound (C₁₃H₁₁NO₂, Molar Mass: ~213.24 g/mol ) is a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a biphenyl core with both an amine and a carboxylic acid moiety, makes it a valuable intermediate for the synthesis of novel pharmaceuticals, active pharmaceutical ingredients (APIs), and specialized dyes.[1][3] A thorough understanding of its molecular structure is paramount for its application in drug development and organic synthesis. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, detailing the theoretical underpinnings, practical experimental protocols, and expected data for a multi-technique analytical approach.

Logical Framework for Spectroscopic Analysis

The structural elucidation of a molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The overall workflow is designed to confirm the molecular identity, map the functional groups, and define the precise arrangement of atoms.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the foundational step, providing the definitive molecular weight of the compound. This technique validates the elemental composition (C₁₃H₁₁NO₂) and serves as the initial confirmation of a successful synthesis before proceeding to more detailed structural analysis.

Theoretical Principles: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. Further fragmentation of the molecular ion provides valuable structural clues.

Expected Data & Interpretation: The primary expectation is a strong molecular ion peak. The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

-

Molecular Ion (M⁺•): A peak at m/z ≈ 213 is expected, corresponding to the molecular weight of C₁₃H₁₁NO₂.[1]

-

Key Fragments: The structure suggests several likely fragmentation pathways:

-

Loss of •OH (M-17): A peak at m/z ≈ 196 from the cleavage of the hydroxyl group from the carboxylic acid.

-

Loss of •COOH (M-45): A significant peak at m/z ≈ 168 due to the loss of the entire carboxyl group, a common fragmentation for benzoic acids.[4] This results in a stable aminobiphenyl cation.

-

Formation of Benzoyl-type Cation: Cleavage of the C-C bond between the rings can lead to fragments related to the individual substituted and unsubstituted rings.

-

| Ion | Predicted m/z | Identity |

| [C₁₃H₁₁NO₂]⁺• | 213 | Molecular Ion (M⁺•) |

| [C₁₃H₁₀NO]⁺ | 196 | [M - •OH]⁺ |

| [C₁₂H₁₀N]⁺ | 168 | [M - •COOH]⁺ |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

Experimental Protocol (EI-MS):

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile solvent such as methanol or acetonitrile.

-

Instrument: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Method Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for library matching and fragmentation)

-

Mass Range: m/z 50-300

-

Inlet: Direct Insertion Probe (for solid samples) or GC inlet if derivatized.

-

-

Data Acquisition: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is an indispensable, rapid technique for confirming the presence of key functional groups. For this molecule, it provides direct evidence of the carboxylic acid, the primary amine, and the disubstituted and monosubstituted aromatic rings, validating the core structural motifs.

Theoretical Principles: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Each functional group has a characteristic vibrational frequency, making it a "fingerprint" of the molecule's composition.

Expected Data & Interpretation: The spectrum will be dominated by characteristic peaks from the -COOH, -NH₂, and aromatic ring systems.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | A very broad band is characteristic of the hydrogen-bonded -OH in a carboxylic acid dimer.[5] |

| N-H Stretch | Primary Amine | 3500 - 3300 (two sharp bands) | Symmetric and asymmetric stretching of the -NH₂ group. |

| C-H Stretch | Aromatic | 3100 - 3000 | Characteristic of C-H bonds on the phenyl rings. |

| C=O Stretch | Carboxylic Acid | 1720 - 1680 | Strong, sharp absorption. Conjugation with the aromatic ring may shift it to the lower end of the range.[5] |

| C=C Stretch | Aromatic | 1620 - 1550 | Multiple bands indicating the aromatic ring framework. |

| N-H Bend | Primary Amine | 1650 - 1580 | Often overlaps with aromatic C=C stretches. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong intensity. |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | The specific pattern can help confirm the substitution on the two rings (1,3,5-trisubstituted and monosubstituted). |

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The acquired data is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for detailed structural elucidation, providing information on the chemical environment, connectivity, and number of protons and carbons. For this compound, ¹H and ¹³C NMR are essential to confirm the substitution pattern and the integrity of the biphenyl framework.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR maps the chemical environment of hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected Data & Interpretation: The spectrum will show distinct signals for the aromatic protons and exchangeable protons of the amine and carboxylic acid groups. A deuterated solvent like DMSO-d₆ is highly recommended for its ability to dissolve the polar compound and to observe the labile -OH and -NH₂ protons.[6]

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (δ 12.0 - 13.0 ppm ). Its labile nature often results in a broad signal that does not couple with other protons.

-

Phenyl Ring Protons (unsubstituted, C₆H₅-): A multiplet between δ 7.3 - 7.7 ppm , integrating to 5 protons.

-

Substituted Ring Protons (-C₆H₃(NH₂)(COOH)-): Three protons in distinct environments. Based on the 1,3,5-substitution pattern, they will likely appear as singlets or narrow triplets/doublets in the range of δ 6.5 - 7.5 ppm .

-

Amine Protons (-NH₂): A broad singlet around δ 5.0 - 6.0 ppm , integrating to 2 protons. The chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.

Expected Data & Interpretation: The molecule has 13 carbons, but due to the free rotation around the biphenyl C-C bond, we expect to see distinct signals for most, if not all, carbons.

-

Carboxylic Carbon (-COOH): The least shielded carbon, appearing at δ ≈ 167-170 ppm .[7]

-

Aromatic Carbons (C-NH₂ and C-Phenyl): The carbons directly attached to the nitrogen and the other phenyl ring will be significantly affected, appearing around δ ≈ 140-150 ppm .

-

Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of δ ≈ 115-135 ppm .[7] The carbon attached to the carboxylic acid will also be downfield.

Caption: Relationship between molecular moieties and their characteristic spectroscopic signals.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.[6]

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically its conjugated π-system. The biphenyl core, along with the auxochromic -NH₂ and -COOH groups, is expected to produce characteristic absorption bands.

Theoretical Principles: This technique measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. In this compound, the key electronic transitions are π → π* within the aromatic rings. The presence of non-bonding electrons on the amine's nitrogen atom can also lead to n → π* transitions. Aromatic amino acids and biphenyl compounds are known to absorb strongly in the UV region.[8]

Expected Data & Interpretation: The UV-Vis spectrum, typically recorded in a solvent like ethanol, is expected to show strong absorption bands.

-

Primary Absorption (π → π):* A strong absorption maximum (λ_max) is expected in the 250-280 nm range. This is characteristic of the extended conjugation of the biphenyl system.[8]

-

Solvent Effects: The position and intensity of the absorption bands can be influenced by the polarity of the solvent (solvatochromism), which can provide information about the nature of the electronic transition.

Experimental Protocol (UV-Vis):

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁵ to 10⁻⁴ M. Quartz cuvettes must be used as glass absorbs in the UV range.[9]

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive characterization of this compound is achieved through the integrated application of Mass Spectrometry, FTIR, NMR, and UV-Vis spectroscopy. This multi-faceted approach provides a self-validating system where the results from each technique corroborate the others, leading to an unambiguous confirmation of the molecule's identity and structure. This detailed analytical guide serves as a robust framework for researchers and scientists, ensuring data integrity and a thorough understanding of this important chemical entity.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

INIS-IAEA. (2025). Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. Retrieved from INIS-IAEA. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from ResearchGate. [Link]

-

International Journal of All Research Scientific and Technical. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from ijarsct. [Link]

-

Gavin Publisher. (2019). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Retrieved from Gavin Publisher. [Link]

-

Jordi Labs. (n.d.). UV-VIS Absorbance | Protein Characteristics. Retrieved from Jordi Labs. [Link]

-

ACS Publications. (n.d.). Biphenyl-Strapped Diphenylporphyrins: Synthesis and Spectroscopic Characterization of a Series of Porphyrins with Ether-Linked Straps. Retrieved from ACS Publications. [Link]

-

Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from Hydrodynamic Methods. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from The Royal Society of Chemistry. [Link]

-

Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from Agilent. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Retrieved from CORE. [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

PubMed Central. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Retrieved from PubMed Central. [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from IJSDR. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-amino-. Retrieved from NIST WebBook. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 129192-15-0 [sigmaaldrich.com]

- 3. ijsdr.org [ijsdr.org]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. tandfonline.com [tandfonline.com]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. agilent.com [agilent.com]

- 9. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

Technical Guide: Structural Determination of 3-Amino-5-phenylbenzoic Acid

[1]

Executive Summary & Molecular Context[1][2][3][4]

This compound is a critical intermediate in the synthesis of kinase inhibitors and a versatile ligand for Metal-Organic Frameworks (MOFs).[1] Its structure is defined by a biphenyl core substituted at the meta positions, creating a rigid yet rotatable scaffold.[2]

From a crystallographic perspective, the molecule is a "frustrated" system:

-

Conformational Flexibility: The single bond connecting the phenyl and benzoic acid rings allows for significant rotation (torsion angle

), typically -

Packing Motifs: The competition between the carboxylic acid homodimer (

) and amine-carboxyl hydrogen bonding dictates the crystal lattice energy.[1][2]

This guide provides the protocol for obtaining high-quality single crystals, collecting diffraction data, and refining the structure to publication standards (IUCr/Acta Cryst).

Experimental Protocol: Crystallization & Data Collection

Synthesis and Purification Pre-requisites

Before attempting crystallization, the sample must be free of isomeric impurities (e.g., 2-amino or 4-amino isomers), which disrupt lattice formation.[2]

-

Recommended Purity: >99.5% (HPLC).

-

Synthesis Route: Typically achieved via Suzuki-Miyaura coupling of 3-amino-5-bromobenzoic acid with phenylboronic acid, or reduction of 3-nitro-5-phenylbenzoic acid.[1]

Crystallization Strategy

Due to the amine and carboxylic acid groups, the molecule exhibits zwitterionic character near its isoelectric point (pI).[2] Standard evaporation often yields amorphous powder.[1][2]

Protocol: pH-Switch Slow Evaporation

-

Dissolution: Dissolve 20 mg of compound in 2 mL of MeOH/Water (9:1).

-

Acidification: Add 1M HCl dropwise until fully dissolved (protonated ammonium species).

-

Neutralization/Diffusion: Place in a small vial. Place this vial inside a larger jar containing dilute ammonia or triethylamine (vapor diffusion).[1][2] As the pH rises slowly, the neutral zwitterion precipitates as single crystals.[2]

Data Collection Parameters

To resolve the biphenyl torsion angle and amine hydrogen positions, low-temperature data collection is non-negotiable.[1][2]

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid | Freezes phenyl ring rotation; reduces thermal ellipsoids ( |

| Radiation Source | Mo | Preferred for small organics to minimize absorption; Cu |

| Resolution | 0.75 Å (minimum) | Required to locate H-atoms on the amine group via Difference Fourier maps. |

| Completeness | >99% to | Essential for accurate space group determination (likely |

Structural Determination Workflow

The following diagram outlines the decision logic for solving the structure, specifically addressing the common disorder found in biphenyl derivatives.

Figure 1: Logic flow for structure solution, highlighting the critical check for biphenyl ring disorder common in 3,5-substituted systems.

Structural Analysis & Refinement Details

The Biphenyl Torsion Angle ( )

In the parent compound, biphenyl-3-carboxylic acid , the dihedral angle between phenyl rings is approximately 31.8° [1].[2]

-

Expectation: For this compound, expect

to deviate slightly due to the electron-donating effect of the amine at the 3-position, which alters the -

Refinement Tip: If the thermal ellipsoids of the distal phenyl ring are elongated, apply a rigid bond restraint (RIGU) or model the ring as disordered over two positions.[2]

Hydrogen Bonding Network

The crystal packing is driven by two competing synthons.[1][2] You must determine which is dominant in your structure:

-

Synthon A (Carboxylic Dimer): The classic

homodimer between two carboxylic acid groups.[1][2] This is observed in the parent structure [1].[1][2] -

Synthon B (Amine-Carboxyl Chain): The amine nitrogen acts as a donor to the carbonyl oxygen of a neighboring molecule (

), forming infinite 1D chains.[1][2]

Validation Technique:

Locate the hydrogen atoms in the Difference Fourier Map (

-

If a peak is found ~0.9 Å from Oxygen: Neutral Acid (Synthon A) .[1][2]

-

If 3 peaks are found around Nitrogen and none on Oxygen: Zwitterion (

) .[1][2]

Pi-Stacking Interactions

The 5-phenyl substituent creates a hydrophobic region.[1][2] Analyze the structure for "T-shaped" (edge-to-face)

-

Metric: Look for Centroid-Centroid distances of 3.8 – 4.5 Å.[1]

Comparative Structural Metrics

To validate your solved structure, compare your refined parameters against these established values for the parent scaffold (Biphenyl-3-carboxylic acid).[1][2]

| Geometric Parameter | Typical Value (Lit.) [1] | Alert Threshold |

| C-C (Bridge) Bond Length | 1.485 – 1.495 Å | < 1.47 or > 1.51 Å |

| Torsion Angle ( | 31.3° – 31.8° | 0° (Planar) or 90° (Perpendicular) |

| C=O[1][2] Bond Length | 1.22 – 1.25 Å | > 1.30 Å (Suggests deprotonation) |

| C-OH Bond Length | 1.30 – 1.34 Å | < 1.28 Å (Suggests disorder) |

Note: If your torsion angle is near 0°, suspect packing forces or incorrect space group assignment (check for missed symmetry).[2]

Visualization of Supramolecular Assembly[2]

The following diagram illustrates the potential Hydrogen-Bonding Graph Set motifs you should look for during analysis.

Figure 2: Competing supramolecular synthons.[2] The Red dashed lines represent the acid dimer; Green dotted lines represent the amine-carbonyl interaction.[2]

References

-

Blackburn, A. C., Dobson, A. J., & Gerkin, R. E. (1996).[2][3] Biphenyl-3-carboxylic Acid at 296 and 203 K. Acta Crystallographica Section C, 52(9), 2320–2323.[1][2][3]

-

Dobson, A. J., & Gerkin, R. E. (1996).[2][3][4] 2-Hydroxybiphenyl-3-carboxylic Acid (3-Phenylsalicylic Acid).[1] Acta Crystallographica Section C, 52(12), 3088–3091.[2][4]

-

Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3–8.[2]

-

Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B, 72(2), 171–179.[2]

Sources

- 1. 3-Biphenylcarboxylicacid | C13H9O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyl-3-carboxylic acid at 296 and 203 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

Methodological & Application

The Versatile Scaffold: 3-Amino-5-phenylbenzoic Acid in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry. 3-Amino-5-phenylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a scaffold of significant interest. Its rigid, biphenyl backbone, coupled with the versatile reactivity of its amino and carboxylic acid functionalities, provides a unique three-dimensional canvas for the design of novel therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this compound in the pursuit of innovative medicines. We will delve into detailed protocols, the rationale behind experimental design, and the diverse therapeutic avenues this scaffold has begun to unlock.

Physicochemical Properties and Strategic Importance

The strategic importance of this compound in medicinal chemistry stems from its inherent structural and functional attributes. The biphenyl moiety provides a rigid core that can be strategically positioned within a binding pocket to establish favorable hydrophobic and π-stacking interactions. The amino and carboxylic acid groups, at positions 3 and 1 respectively, offer convenient handles for a wide array of chemical modifications, allowing for the introduction of diverse pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| CAS Number | 129192-15-0 | [1] |

| Appearance | Off-white to light brown powder | Supplier Data |

| Solubility | Soluble in organic solvents like DMSO and DMF | General Knowledge |

Synthetic Protocol: Accessing the Core Scaffold

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the reliable construction of the biphenyl core. The following protocol outlines a robust and scalable procedure starting from the readily available 3-amino-5-bromobenzoic acid.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[2]

Materials:

-

3-Amino-5-bromobenzoic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-amino-5-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from both phenyl rings, as well as signals for the amine and carboxylic acid protons.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the expected number of carbon signals for the biphenyl backbone and the carboxylic acid.

-

FTIR (ATR): Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching should be observed.[3]

-

Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the mass of the product ([M+H]⁺ or [M-H]⁻) should be observed.

Application in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true utility of this compound lies in its application as a versatile scaffold for the development of targeted therapeutics. Its adaptable structure has been explored in the context of several key disease areas, most notably in oncology and inflammatory diseases.

Anticancer Drug Discovery: Targeting Key Oncogenic Pathways

The benzoic acid moiety is a recurring motif in a number of approved anticancer drugs.[4][5] The this compound scaffold provides a unique platform for the design of novel anticancer agents that can target various components of the cancer cell machinery.

a) Histone Deacetylase (HDAC) Inhibitors:

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of many cancers, making them attractive therapeutic targets.[5] The general structure of an HDAC inhibitor comprises a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound scaffold can serve as an excellent cap group, with the amino and carboxylic acid functionalities providing points for attachment of the linker and zinc-binding group.

Protocol 2: Synthesis of a this compound-Based HDAC Inhibitor

This protocol describes the synthesis of a representative HDAC inhibitor by coupling a linker and a hydroxamic acid precursor to the this compound scaffold.

Procedure:

-

Amide Coupling: React this compound with a suitable linker containing a terminal protected amine (e.g., Boc-protected aminocaproic acid) using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).

-

Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Hydroxamic Acid Formation: Couple the resulting free amine with a protected hydroxylamine derivative, followed by deprotection to yield the final hydroxamic acid.

b) Kinase Inhibitors:

Protein kinases are another critical class of enzymes involved in cell signaling and are frequently dysregulated in cancer.[6] The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The biphenyl core can occupy the hydrophobic pocket of the kinase active site, while modifications at the amino and carboxylic acid positions can be used to target specific interactions with the enzyme.

Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of aminobenzoic acids have shown promise as anti-inflammatory agents.[1]

Biological Evaluation Protocols

The successful application of the this compound scaffold in drug discovery necessitates robust and reliable biological evaluation. The following protocols outline standard assays for assessing the anticancer and enzyme-inhibitory activity of newly synthesized derivatives.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: In Vitro HDAC Inhibition Assay

This protocol describes a general method for measuring the inhibition of HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Trichostatin A (TSA) or SAHA (as a positive control)

-

Test compounds

-

96-well black plates

Procedure:

-

Reaction Setup: In a 96-well black plate, add the HDAC enzyme, assay buffer, and serial dilutions of the test compounds or positive control.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37 °C for a specified time.

-

Development: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value for each compound.

Protocol 5: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.[7][8][9]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Staurosporine (as a general kinase inhibitor control)

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a suitable microplate, combine the kinase, substrate, assay buffer, and serial dilutions of the test compounds or control inhibitor.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold in the medicinal chemist's toolbox. Its straightforward synthesis and the presence of multiple points for chemical modification make it an ideal starting point for the generation of diverse compound libraries. The demonstrated utility of its derivatives in targeting key enzymes involved in cancer and inflammation highlights the significant potential of this scaffold. Future explorations will likely involve the use of this core structure to design inhibitors for other enzyme classes and to develop novel probes for chemical biology research. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will undoubtedly continue to drive the discovery of the next generation of targeted therapies.

References

-

Recnik, S., et al. (2022). One-pot synthesis of triarylated imidazoles via Suzuki–Miyaura cross-coupling. Molecules, 27(1), 265. [Link]

-

Li, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 265, 116065. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

-

Jampilek, J. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198236. [Link]

-

Vasanthkumar, S., et al. (2019). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Current Pharmacology Reports, 5(6), 440-459. [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 108-115. [Link]

-

Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

Wells, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8791. [Link]

-

Zhang, X., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 857-867. [Link]

-

Automated Topology Builder. (n.d.). 3-Biphenylcarboxylicacid. Retrieved from [Link]

-

Wu, A., & Chen, X. (2022). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications, 58(84), 11765-11776. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of 3. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... Retrieved from [Link]

- Klebl, B., et al. (Eds.). (2011). Protein Kinases as Drug Targets. John Wiley & Sons.

-

Barreca, M., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198236. [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. diva-portal.org [diva-portal.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

Troubleshooting & Optimization

Technical Support Center: Palladium Catalyst Removal from 3-Amino-5-phenylbenzoic Acid Products

Welcome to the technical support center for the purification of 3-Amino-5-phenylbenzoic acid. The synthesis of this important pharmaceutical intermediate often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] While highly efficient, these reactions present a critical challenge: the removal of residual palladium catalyst from the final Active Pharmaceutical Ingredient (API).[1] Failure to meet stringent regulatory limits for elemental impurities can jeopardize drug safety and lead to costly batch failures.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing palladium removal. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in a pharmaceutical product?

A1: The acceptable limit for palladium is governed by the International Council for Harmonisation (ICH) Q3D (R2) guideline for elemental impurities. Palladium is classified as a Class 2B element.[3] For oral drug products, the Permitted Daily Exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm (µg/g) for a daily drug intake of up to 10 grams.[4] For parenteral routes, the PDE is significantly lower at 10 µ g/day , corresponding to a 1 ppm concentration limit.[4] It is crucial to perform a risk assessment based on the final dosage and administration route of the drug product.

Q2: My crude this compound has high palladium content. What are the primary methods for its removal?

A2: There are several established methods for palladium removal, each with its own mechanism, advantages, and disadvantages. The choice of method is highly dependent on the specific properties of your product, the solvent system, and the nature of the palladium species.[5]

-

Crystallization: Often the first and most cost-effective approach. As the product crystallizes, impurities like palladium may remain in the mother liquor. However, this is not always sufficient and can lead to product loss.[6]

-

Adsorption on Activated Carbon: A widely used and economical method.[7] Activated carbon has a high surface area and can adsorb palladium species.[5] However, it can be non-selective and may also adsorb your product, leading to yield loss.[3]

-

Metal Scavengers: These are materials functionalized with ligands that selectively chelate palladium. They are often silica-based or polymer-based and offer high efficiency and selectivity. Common functional groups include thiols, amines, and thioureas.[6][8]

-

Chromatography: Passing the product solution through a silica gel or alumina column can effectively remove palladium, but this method is often less practical and more expensive for large-scale production.[9]

Q3: How do I choose the right palladium scavenger for my process?

A3: The selection of a scavenger is a critical decision that should be data-driven. Key factors to consider include:

-

Palladium Species: The oxidation state of the palladium (e.g., Pd(0), Pd(II)) can influence scavenger effectiveness.[6] For instance, thiol-based scavengers are generally very effective for a range of palladium species.

-

Product and Solvent Compatibility: The scavenger should be insoluble in your solvent system and should not react with or adsorb your this compound product. The presence of functional groups like amines and carboxylic acids on your product can influence its interaction with the scavenger.

-

Process Conditions: Factors like temperature, pH, and reaction time can significantly impact scavenger performance.[5][10]

-

Cost and Scalability: For industrial applications, the cost of the scavenger and the ease of its removal (typically by filtration) are major considerations.[5]

The most reliable approach is to perform a screening study with a panel of different scavengers under your specific process conditions.

Q4: What analytical methods are used to quantify residual palladium?

A4: To ensure compliance with regulatory limits, highly sensitive analytical techniques are required. The standard methods include:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique, capable of detecting palladium at parts-per-billion (ppb) levels.[11][12]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Also widely used, though typically less sensitive than ICP-MS.[12][13]

For rapid, in-process checks during development, high-throughput fluorometric and colorimetric methods can be employed to semi-quantitatively estimate palladium levels, accelerating the optimization of scavenging protocols.[13][14][15]

Troubleshooting Guide

This section addresses common issues encountered during palladium removal from this compound.

Problem 1: High palladium levels (>50 ppm) persist after crystallization.

-

Probable Cause A: Palladium is co-crystallizing with the product. The structure of this compound, with its amino and carboxylic acid groups, may chelate palladium, incorporating it into the crystal lattice.

-

Solution A: Modify Crystallization Conditions. Experiment with different anti-solvents or solvent mixtures. A change in polarity can disrupt the interaction between your product and the palladium, preventing co-crystallization. Consider a pH adjustment; protonating the amine or deprotonating the carboxylic acid can alter its chelating ability.

-

Probable Cause B: Formation of highly soluble or colloidal palladium species. The palladium catalyst may have decomposed into nanoparticles or soluble complexes that are not effectively removed by simple filtration or crystallization.[16]

-

Solution B: Implement a Scavenging Step. Before the final crystallization, treat the product solution with a dedicated palladium scavenger. This will capture the soluble and colloidal palladium, which can then be removed by filtration.

Problem 2: Significant product loss (>10%) when using activated carbon.

-

Probable Cause: Non-specific adsorption. Activated carbon has a porous structure with a wide range of binding sites. Your product, this compound, is likely being adsorbed along with the palladium.[5]

-

Solution A: Optimize Carbon Treatment. Reduce the amount of activated carbon used (e.g., from 10 wt% to 2-5 wt%). Decrease the treatment time (e.g., from overnight to 1-2 hours) and/or lower the temperature. Run small-scale experiments to find a balance between efficient palladium removal and minimal product loss.

-

Solution B: Screen Different Grades of Carbon. Activated carbons are not all the same. They differ in source material, particle size, and surface chemistry. Testing various grades may identify one with a lower affinity for your product.

-

Solution C: Switch to a More Selective Scavenger. If optimizing carbon treatment fails, transition to a functionalized scavenger (e.g., silica-thiol). These are designed for high selectivity towards palladium and typically exhibit much lower product adsorption.[5]

Problem 3: A thiol-based scavenger is proving ineffective.

-

Probable Cause A: Scavenger is kinetically slow under current conditions. The reaction between the scavenger and palladium may require more time or energy.

-

Solution A: Increase Temperature and Time. Many scavenging processes are more effective at elevated temperatures (e.g., 40-60 °C).[5] Increase the stirring time to ensure adequate contact between the scavenger and the palladium species.

-

Probable Cause B: Competitive Binding or Catalyst Poisoning. Other components in your reaction mixture, such as excess ligands from the Suzuki coupling, may be competing for binding sites on the palladium, preventing the scavenger from accessing it. Certain functional groups can also poison the scavenger itself.[17]

-

Solution B: Pre-treatment or Workup Modification. Perform an aqueous wash or liquid-liquid extraction before the scavenging step to remove interfering impurities. Filtering the crude reaction mixture through a pad of Celite can also help remove some solid palladium species before scavenger treatment.[9]

-

Probable Cause C: Incorrect Scavenger for Palladium State. The palladium may be in an oxidation state or coordination environment that has a low affinity for the specific thiol scavenger being used.

-

Solution C: Screen a Broader Range of Scavengers. Test scavengers with different functional groups, such as amines, thioureas, or mixed-mode scavengers. This increases the probability of finding a successful match for the specific palladium species in your system.

Data & Protocols

Comparative Analysis of Palladium Removal Methods

The following table summarizes the general characteristics of common palladium removal techniques. The effectiveness for a specific process must be determined experimentally.

| Method | Mechanism | Pros | Cons | Typical Pd Reduction |

| Crystallization | Partitioning | Low cost, scalable, removes multiple impurities | Often insufficient, potential for co-crystallization and yield loss | 50 - 90% |

| Activated Carbon | Adsorption | Very low cost, widely available | Non-selective (product loss), batch-to-batch variability, fines can be difficult to filter | 80 - 99%[5] |

| Silica-Thiol Scavengers | Chelation | High selectivity, high efficiency, good kinetics | Higher cost than carbon, potential for leaching of silica | >95 - 99.9%[5] |

| Polymer-Thiol Scavengers | Chelation | High capacity, robust, no silica leaching | Higher cost, may require longer reaction times | >95 - 99.9% |

Experimental Protocol: Screening Palladium Scavengers

This protocol outlines a general procedure for efficiently screening different palladium scavengers to identify the optimal candidate for your process.

Objective: To determine the most effective scavenger for reducing palladium content in a solution of crude this compound while maximizing product recovery.

Materials:

-

Crude this compound solution (post-workup) with known initial Pd concentration.

-

Scavenger A: Activated Carbon (e.g., Darco KB-B)

-

Scavenger B: Silica-Thiol (e.g., SiliaMetS Thiol)

-

Scavenger C: Polymer-Thiol (e.g., Smopex-234)

-

Control: No scavenger added.

-

Reaction vessels (e.g., 20 mL scintillation vials with stir bars).

-

Heating and stirring plate.

-

Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE).

-

Analytical balance.

-

Vials for sample analysis (ICP-MS and HPLC).

Procedure:

-

Preparation: In separate, labeled vials, add a defined volume or mass of your crude product solution (e.g., 10 mL). Ensure the solution is homogeneous. Take a sample of the starting material for initial Pd (ICP-MS) and product concentration (HPLC) analysis.

-

Scavenger Addition: To each vial, add the scavenger to be tested. A typical starting point is 5-10 equivalents of scavenger relative to the initial mass of palladium, or a weight percentage (e.g., 5 wt% for activated carbon).

-

Vial 1: Control (no scavenger)

-

Vial 2: Activated Carbon

-

Vial 3: Silica-Thiol

-

Vial 4: Polymer-Thiol

-

-

Reaction: Place the vials on a stirring hotplate. Stir the mixtures at a consistent rate and temperature (e.g., 45 °C) for a defined period (e.g., 4 hours).[5]

-

Sampling & Filtration: After the reaction time, cool the vials to room temperature. Withdraw a sample from each vial using a syringe and filter it through a 0.45 µm filter to completely remove the solid scavenger.

-

Analysis:

-

Submit a portion of each filtered sample for residual palladium analysis by ICP-MS.

-

Submit another portion for product concentration analysis by HPLC to determine product loss.

-

-

Data Evaluation: Compile the results in a table. Calculate the percentage of palladium removed and the percentage of product recovered for each scavenger. The optimal scavenger will show the highest palladium removal with the lowest product loss.

Visualizations

Decision Workflow for Palladium Removal

This diagram illustrates a logical workflow for selecting and implementing a palladium removal strategy.

Caption: Decision workflow for palladium purification.

Troubleshooting Logic for Ineffective Scavenging

This diagram provides a logical path for troubleshooting an underperforming scavenger.

Caption: Troubleshooting logic for scavenger performance.

References

- Vertex AI Search. ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.

- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.

- European Medicines Agency. ICH guideline Q3D (R1) on elemental impurities.

- Sigma-Aldrich. Elemental Impurities - Certified Ref. Materials.

- Interlabor. Elemental analysis according to ICH Q3D guidelines.

- Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.

- European Medicines Agency. ICH guideline Q3D (R2) on elemental impurities.

- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.

- ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.

- Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.

- ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.

- MySkinRecipes. This compound.

- ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.

- ACS Publications. Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience.

- ACS Publications. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry.

- ResearchGate. (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.

- MDPI. Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System.

- ResearchGate. Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives.

- Books. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.

- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.

- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

- NIH. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC.

- SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- PubMed. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach.

- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.

- Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.

- Wikipedia. Palladium on carbon.

- MDPI. Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles.

- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.

- Google Patents. US8153844B2 - Process for making 3-substituted 2-amino-5-halobenzamides.

Sources

- 1. biotage.com [biotage.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Elemental Impurities - Certified Ref. Materials [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 8. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. interlabor.ch [interlabor.ch]

- 12. books.rsc.org [books.rsc.org]

- 13. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pharmtech.com [pharmtech.com]

- 16. mdpi.com [mdpi.com]

- 17. Yoneda Labs [yonedalabs.com]

Technical Support Center: Solvent Effects on 3-Amino-5-phenylbenzoic Acid Reactivity

This guide is designed for researchers, chemists, and drug development professionals working with 3-Amino-5-phenylbenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in modulating its reactivity. Understanding these solvent effects is paramount for reaction optimization, impurity control, and achieving desired product outcomes.

I. Understanding the Dual Reactivity of this compound

This compound is a bifunctional molecule, containing both a nucleophilic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The choice of solvent can profoundly influence the reactivity of both these functional groups, dictating the course of a reaction. A solvent is not merely a medium for dissolution; it is an active participant that can stabilize or destabilize reactants, intermediates, and transition states.

The primary considerations for solvent selection revolve around:

-

Solubility: Ensuring all reactants are in the same phase is the first step to any successful reaction.

-

Polarity and Protic/Aprotic Nature: This dictates how the solvent interacts with charged intermediates and functional groups.[1][2]

-

Boiling Point: Determines the accessible temperature range for the reaction.

-

Inertness: The solvent should not participate in unwanted side reactions.

Below is a diagram illustrating the key decision points in solvent selection for reactions involving this compound.

Caption: Workflow for selecting an optimal solvent system.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My amide coupling reaction with this compound is sluggish and gives low yields. Could the solvent be the issue?

Answer: Absolutely. The choice of solvent is critical in amide coupling reactions. The overall process involves the activation of the carboxylic acid, followed by nucleophilic attack from an amine.[3]

Common Problems & Solutions:

-

Problem: You are using a protic solvent like ethanol or methanol.

-

Causality: Protic solvents possess O-H or N-H bonds and can form hydrogen bonds.[1][4] They can solvate and deactivate the amine nucleophile by hydrogen bonding, reducing its availability to attack the activated carboxylic acid. Furthermore, protic solvents can compete with the amine as a nucleophile, leading to unwanted ester byproducts.

-

Solution: Switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are excellent choices.[5] These solvents can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.[6] A study on amide bond formation showed significantly higher yields in MeCN compared to THF, DMF, or DMSO under certain conditions.[5]

-

-

Problem: Poor solubility of reactants in the chosen solvent.

-

Causality: If this compound or the coupling partner is not fully dissolved, the reaction becomes heterogeneous, leading to slow reaction rates and incomplete conversion.

-

Experimental Insight: For challenging amide couplings, especially with sterically hindered or electron-deficient amines, the solvent choice becomes even more critical.[9] In such cases, a highly polar aprotic solvent like DMF or NMP might be necessary to drive the reaction to completion.

Table 1: Solvent Effects on a Model Amidation Reaction

| Solvent | Dielectric Constant | Type | Typical Yield (%) | Reference |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | [5] |

| Dioxane | 2.2 | Non-polar Aprotic | 59 | [5] |

| Toluene | 2.4 | Non-polar Aprotic | 67 | [5] |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 19 | [5] |

| N,N-Dimethylformamide (DMF) | 38 | Polar Aprotic | 20 | [5] |

| Dimethyl sulfoxide (DMSO) | 47 | Polar Aprotic | 26 | [5] |

Data is for a model amidation of benzoic acid and is illustrative of general trends.

FAQ 2: I am trying to perform a Fischer esterification on the carboxylic acid group, but the reaction is not proceeding as expected. What role does the solvent play here?

Answer: In Fischer esterification, an excess of the alcohol reactant often serves as the solvent. However, the presence of the amino group on this compound introduces complications.

Common Problems & Solutions:

-

Problem: The amino group is being protonated by the acid catalyst.

-

Causality: Fischer esterification is acid-catalyzed (e.g., with concentrated H₂SO₄).[10][11] The basic amino group will be protonated to form an ammonium salt. This salt may have significantly different solubility in the alcohol solvent compared to the free amine, potentially causing it to precipitate out of solution. While this protects the amino group from reacting, it can hinder the overall reaction rate if solubility becomes an issue.

-

Solution: Ensure a sufficient excess of the alcohol is used to maintain solubility of the protonated intermediate. For example, in the synthesis of benzocaine from p-aminobenzoic acid, a large excess of ethanol is used.[10] Gentle heating is also typically required to drive the reaction to completion.

-

-

Problem: Competing polymerization or side reactions.

-

Causality: At elevated temperatures, there is a risk of intermolecular amide bond formation between the amino group of one molecule and the carboxylic acid of another, leading to oligomers or polymers.

-

Solution: Maintain a moderate reaction temperature (typically refluxing ethanol) and use a sufficient amount of the acid catalyst to ensure the amino group remains protonated and thus non-nucleophilic.

-

Experimental Protocol: Fischer Esterification of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Solvent/Reagent Addition: Add a significant excess of the desired alcohol (e.g., 20-30 equivalents of ethanol). Stir to suspend the solid.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise with continuous stirring. The mixture may warm up, and a precipitate of the ammonium salt might form.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC. The precipitate should redissolve as the reaction proceeds.

-

Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The ethyl ester product can then be extracted with an appropriate organic solvent like ethyl acetate.

FAQ 3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on a derivative of this compound? How does the solvent choice impact this?

Answer: Yes, SNAr reactions are possible on aryl halides, especially if they are activated by electron-withdrawing groups.[12][13][14] The amino and carboxylic acid groups on the ring will influence the reaction, and the solvent plays a crucial role in mediating the reaction mechanism.

Key Considerations:

-

Mechanism: SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex).[13] Polar aprotic solvents are generally preferred as they can stabilize this charged intermediate without solvating the nucleophile too strongly.

-

Solvent Choice:

-

Preferred: DMSO, DMF, and NMP are excellent solvents for SNAr reactions as they are highly polar and aprotic.[13]

-

Protic Solvents: Protic solvents can retard SNAr reactions by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity.[15][16] However, in some cases, the combination of a protic solvent and a counterion can promote the reaction.[15]

-

Caption: Role of polar aprotic solvents in SNAr reactions.

Troubleshooting:

-

Problem: No reaction or slow conversion.

-

Causality: The aromatic ring may not be sufficiently activated (i.e., lacking strong electron-withdrawing groups ortho or para to the leaving group).[12] The nucleophile might be too weak, or the solvent could be deactivating it.

-

Solution:

-

Ensure the substrate is appropriately activated.

-

Use a strong nucleophile.

-

Switch to a high-boiling point polar aprotic solvent like DMSO or NMP and increase the reaction temperature.

-

-

III. References

-

Zhang, P., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Available at: [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Journal of Chemical & Engineering Data. Available at: [Link]

-

ACS Publications. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Available at: [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). Royal Society of Chemistry. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

-